molecular formula C6H11NO2S B8279173 1-(Methylsulfonyl)-1,2,3,4-tetrahydropyridine

1-(Methylsulfonyl)-1,2,3,4-tetrahydropyridine

Cat. No. B8279173
M. Wt: 161.22 g/mol
InChI Key: WZGXYCVSYNKYIZ-UHFFFAOYSA-N
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Patent
US07157455B2

Procedure details

To a stirred solution of N-methanesulfony-1,2,3,4-tetrahydropyridine (2.18 g, 13.52 mmol, Example 302) in methylene chloride (30 mL) at 0° C., meta-chloroperoxybenzoic acid (3.94 g, 77%, 17.5 mmol, Aldrich) in 20 mL of methylene chloride was added and the mixture was stirred for 30 minutes. An additional 600 mg of meta-chloroperoxybenzoic acid was added and the mixture was stirred for 6 hours. The reaction was quenched with 30% sodium thiosulfate solution and the mixture was extracted with methylene chloride. The extracts were combined, washed with 5% sodium carbonate and dried with MgSO4. The solvent was removed to give the desired product as a white solid. 2.40 g, 100%. The compound was used directly for the next step.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]1[CH:10]=[CH:9][CH2:8][CH2:7][CH2:6]1)(=[O:4])=[O:3].ClC1C=C(C=CC=1)C(OO)=[O:16]>C(Cl)Cl>[CH3:1][S:2]([N:5]1[CH2:6][CH2:7][CH:8]2[CH:9]([O:16]2)[CH2:10]1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
CS(=O)(=O)N1CCCC=C1
Name
Quantity
3.94 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 30% sodium thiosulfate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
washed with 5% sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)N1CC2OC2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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